3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-5-amino-isoxazole
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Overview
Description
4-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-5-isoxazolamine is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-5-isoxazolamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of hydroxylamine hydrochloride and a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which then undergoes cyclization to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-5-isoxazolamine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoxazole ring can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-5-isoxazolamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a chemical reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-5-isoxazolamine involves its interaction with specific molecular targets. The methoxy groups and the isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2,2’6’,2″-terpyridine: Another compound with methoxyphenyl groups, used as an organic synthesis intermediate.
2-Methoxyphenyl isocyanate: Known for its chemoselective properties in amine protection/deprotection sequences.
Uniqueness
4-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-5-isoxazolamine is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C19H20N2O5/c1-22-13-7-5-11(6-8-13)16-17(21-26-19(16)20)12-9-14(23-2)18(25-4)15(10-12)24-3/h5-10H,20H2,1-4H3 |
InChI Key |
VUFWURPHGAUZMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
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